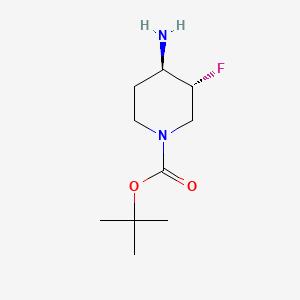

(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRYPCAUVKVMLZ-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670500 | |

| Record name | tert-Butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907544-16-5 | |

| Record name | tert-Butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

CAS Number: 1260612-08-5

This technical guide provides an in-depth overview of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a representative synthetic approach, and its potential applications in medicinal chemistry, supported by available data.

Chemical and Physical Properties

This compound is a chiral heterocyclic compound featuring a piperidine ring substituted with fluorine and a Boc-protected amine. Its specific stereochemistry is crucial for its interaction with biological targets. The physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1260612-08-5 | [1][2][3][4] |

| Molecular Formula | C10H19FN2O2 | [3][4] |

| Molecular Weight | 218.27 g/mol | [3][4] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | |

| InChI Key | ZQRYPCAUVKVMLZ-HTQZYQBOSA-N | |

| SMILES | CC(C)(C)OC(=O)N1C--INVALID-LINK--F">C@@HN |

Synthesis and Experimental Protocols

Representative Experimental Protocol (adapted from the synthesis of the (3S,4R) stereoisomer) [5]

-

Reaction: Debenzylation of a benzylamino precursor.

-

Reagents:

-

tert-Butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

-

Ammonium formate

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH)

-

-

Procedure:

-

A solution of tert-butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate and ammonium formate in methanol is prepared in a reaction vessel.

-

10% Pd/C is added to the mixture.

-

The reaction mixture is heated to approximately 50°C for 1 hour.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid catalyst is removed by filtration through diatomaceous earth.

-

The solvent is removed under reduced pressure to yield the final product.

-

Note: The starting material, tert-butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate, can be synthesized from appropriate precursors. The synthesis of fluorinated piperidines often involves multi-step sequences starting from commercially available chiral materials.

Below is a generalized workflow for the synthesis.

Caption: Generalized synthetic workflow for 4-amino-3-fluoropiperidines.

Analytical Data

While specific spectra for the (3R,4R) isomer are not publicly available, chemical suppliers often provide them upon request for a specific batch. For the closely related (3S,4R) stereoisomer, NMR data (CDCl₃) has been reported as: 1.40 (s, 9H), 1.88 (m, 2H), 3.01 (m, 2H), 3.55 (m, 2H), 3.77 (m, 1H), 4.66 (d, 1H)[5]. It is expected that the NMR spectrum of the (3R,4R) isomer would show a similar pattern of signals. Analytical techniques such as HPLC and LC-MS/MS are standard for determining the purity and identity of this compound[6].

Applications in Drug Discovery

Fluorinated piperidine scaffolds are of significant interest in medicinal chemistry due to the ability of fluorine to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability. The this compound serves as a valuable chiral building block for the synthesis of more complex molecules.

Derivatives of 4-aminopiperidine have been investigated as potent inhibitors of Janus kinases (JAKs). JAKs are a family of enzymes that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory diseases and cancers. The introduction of a 3-fluoro-4-aminopiperidine moiety can lead to enhanced potency and selectivity for specific JAK isoforms.

Caption: Inhibition of the JAK-STAT signaling pathway.

Furthermore, compounds incorporating a 4-aminopiperidine core have been explored as potential antifungal agents. These molecules can interfere with essential cellular processes in fungi, such as ergosterol biosynthesis. The specific stereochemistry and the presence of the fluorine atom in this compound can be leveraged to optimize the antifungal activity and selectivity of new therapeutic candidates.

References

- 1. 1260612-08-5|this compound|BLD Pharm [bldpharm.com]

- 2. Synthonix, Inc > 1260612-08-5 | (3R,4R)-4-Amino-1-Boc-3-fluoropiperidine [synthonix.com]

- 3. This compound - CAS:1260612-08-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. tert-butyl (3R,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 1260612-08-5 [chemicalbook.com]

- 5. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. This compound [myskinrecipes.com]

Technical Data Sheet: (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

Introduction

This document provides a concise technical overview of the molecular weight for the compound (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key building block in medicinal chemistry. The determination of molecular weight is a fundamental parameter for stoichiometric calculations in synthesis, analytical characterization, and drug design protocols.

Molecular Composition and Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for this compound has been established as C₁₀H₁₉FN₂O₂.[1][2][3] Based on this formula, the molecular weight is calculated to be 218.27 g/mol .[1][2][3][4]

The table below summarizes the elemental composition and the contribution of each element to the overall molecular weight.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | [1][2][3] |

| Element | Count | Atomic Weight ( g/mol ) |

| Carbon (C) | 10 | 12.011 |

| Hydrogen (H) | 19 | 1.008 |

| Fluorine (F) | 1 | 18.998 |

| Nitrogen (N) | 2 | 14.007 |

| Oxygen (O) | 2 | 15.999 |

| Calculated Molecular Weight | 218.27 g/mol | [1][2][3][4] |

Logical Workflow for Molecular Weight Calculation

The process for determining the molecular weight from the chemical formula is a standard procedure in chemistry. The following diagram illustrates this logical workflow.

Experimental Protocols

This document focuses on the theoretical molecular weight derived from the molecular formula. Experimental determination and verification of molecular weight are typically performed using techniques such as mass spectrometry (e.g., ESI-MS, GC-MS) or osmometry. Detailed protocols for these analytical methods are beyond the scope of this document and should be developed and validated based on specific laboratory equipment and standards.

References

- 1. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]

- 2. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Physicochemical Properties of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is a synthetic chiral building block of significant interest in medicinal chemistry and drug discovery. Its fluorinated piperidine scaffold is a valuable pharmacophore found in a variety of bioactive molecules. The specific stereochemistry of the (3R,4R) isomer plays a crucial role in its interaction with biological targets, making a thorough understanding of its physical properties essential for its application in the development of novel therapeutics. This technical guide provides a summary of the available physicochemical data for this compound.

Core Physical Properties

A comprehensive search of available scientific literature and chemical supplier databases for experimentally determined physical properties of this compound (CAS Number: 1260612-08-5) yielded limited quantitative data. While general characteristics are noted, specific experimental values for properties such as melting point, boiling point, and solubility remain largely unreported for this specific stereoisomer.

The table below summarizes the currently available information. It is important to note that the lack of extensive experimental data necessitates a cautious approach when utilizing this compound in quantitative studies.

| Property | Value | Source/Notes |

| Chemical Formula | C₁₀H₁₉FN₂O₂ | |

| Molecular Weight | 218.27 g/mol | |

| CAS Number | 1260612-08-5 | |

| Physical Form | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Storage Temperature | 2-8°C |

Experimental Protocols

General Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a synthesized chemical compound.

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the biological activity or associated signaling pathways for the (3R,4R) stereoisomer of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. While related fluorinated piperidine derivatives are known to be explored as inhibitors of various enzymes and receptors in drug discovery, the specific targets and mechanisms of action for this particular compound have not been publicly disclosed.

As research progresses, it is anticipated that the biological context of this molecule will be elucidated, enabling a more in-depth understanding of its therapeutic potential.

Conclusion

This compound is a chiral building block with potential applications in pharmaceutical research. However, there is a notable absence of comprehensive, experimentally verified data on its physical properties. The information presented in this guide is based on the limited data currently available. Researchers and drug development professionals are advised to perform their own analytical characterization to ascertain the precise physical properties of this compound for their specific applications.

In-Depth Technical Guide to the Structure Elucidation of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key chiral building block in medicinal chemistry. This document outlines the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), to confirm the molecular structure and stereochemistry of this compound. Detailed experimental protocols and data analysis are presented to serve as a practical resource for researchers in the field.

Introduction

This compound is a fluorinated piperidine derivative of significant interest in drug discovery. The introduction of a fluorine atom can modulate the physicochemical properties of a molecule, such as its pKa, lipophilicity, and metabolic stability, making it a valuable substituent in the design of novel therapeutic agents. The specific stereochemistry of the molecule is crucial for its biological activity, necessitating rigorous structural confirmation. This guide details the analytical workflow for the unambiguous structure elucidation of this compound.

Molecular Structure and Properties

-

IUPAC Name: tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate

-

Molecular Formula: C₁₀H₁₉FN₂O₂[4]

-

Molecular Weight: 218.27 g/mol [4]

The structure consists of a piperidine ring with a fluorine atom at the 3-position and an amino group at the 4-position, both with a defined stereochemistry (R configuration). The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.

Spectroscopic Data

The following tables summarize the representative spectroscopic data for this compound.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 4.55 | dm | 48.0 | 1H | H-3 |

| 4.20 - 3.90 | m | - | 2H | H-2eq, H-6eq |

| 3.15 | m | - | 1H | H-4 |

| 2.95 | m | - | 2H | H-2ax, H-6ax |

| 1.85 | m | - | 1H | H-5eq |

| 1.65 | m | - | 1H | H-5ax |

| 1.50 (br s) | s | - | 2H | NH₂ |

| 1.47 | s | - | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 154.8 | C=O (Boc) |

| 91.5 (d, J = 180.0 Hz) | C-3 |

| 80.0 | C(CH₃)₃ |

| 52.5 (d, J = 20.0 Hz) | C-4 |

| 45.0 (br) | C-2 |

| 41.0 (br) | C-6 |

| 30.5 | C-5 |

| 28.4 | C(CH₃)₃ |

Table 3: FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360, 3290 | medium, broad | N-H stretch (amine) |

| 2975, 2930 | strong | C-H stretch (aliphatic) |

| 1685 | strong | C=O stretch (carbamate) |

| 1420 | medium | C-H bend (CH₂) |

| 1365 | strong | C-H bend (tert-butyl) |

| 1250 | strong | C-N stretch |

| 1160 | strong | C-O stretch |

| 1050 | medium | C-F stretch |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data (ESI-TOF)

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 219.1495 | 219.1501 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

-

Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were acquired at 298 K. For ¹H NMR, a spectral width of 16 ppm was used with a relaxation delay of 1 s. For ¹³C NMR, a spectral width of 240 ppm was used with a relaxation delay of 2 s.

-

Data Processing: The acquired data was processed using standard NMR software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was acquired prior to the sample measurement.

-

Data Processing: The resulting spectrum was baseline corrected and the peak positions were identified.

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

-

Sample Preparation: The sample was dissolved in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 µg/mL.

-

Data Acquisition: The sample solution was infused into the ESI source at a flow rate of 5 µL/min. The mass spectrum was acquired in positive ion mode over a mass range of m/z 50-500.

-

Data Processing: The acquired data was processed to determine the accurate mass of the protonated molecular ion [M+H]⁺.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Data Interpretation and Structure Confirmation

-

HRMS: The measured m/z of the protonated molecular ion ([M+H]⁺) at 219.1501 is in close agreement with the calculated mass of 219.1495 for the molecular formula C₁₀H₁₉FN₂O₂. This confirms the elemental composition of the molecule.

-

FT-IR: The spectrum shows characteristic absorption bands for the N-H stretching of the primary amine (3360 and 3290 cm⁻¹), C-H stretching of aliphatic groups (2975 and 2930 cm⁻¹), a strong C=O stretch of the carbamate (1685 cm⁻¹), and a C-F stretch (1050 cm⁻¹). These bands are consistent with the proposed functional groups in the molecule.

-

¹³C NMR: The ¹³C NMR spectrum displays the expected number of carbon signals. The signal at 154.8 ppm corresponds to the carbonyl carbon of the Boc group. The carbon attached to the fluorine (C-3) appears as a doublet at 91.5 ppm with a large one-bond C-F coupling constant of 180.0 Hz. The carbon attached to the amino group (C-4) also shows a doublet at 52.5 ppm due to a two-bond C-F coupling of 20.0 Hz. The signals for the Boc group's quaternary and methyl carbons are observed at 80.0 and 28.4 ppm, respectively.

-

¹H NMR: The ¹H NMR spectrum provides key information about the connectivity and stereochemistry. The proton attached to the carbon bearing the fluorine (H-3) appears as a doublet of multiplets at 4.55 ppm with a large geminal H-F coupling of 48.0 Hz. The signals for the piperidine ring protons are observed in the range of 1.65 to 4.20 ppm. The large singlet at 1.47 ppm corresponds to the nine equivalent protons of the tert-butyl group. The broad singlet at 1.50 ppm is assigned to the two protons of the primary amine. The relative trans-diaxial arrangement of the fluorine and the adjacent proton on C-2, and the amino group and the adjacent proton on C-5 can be inferred from the coupling patterns in a chair conformation of the piperidine ring. 2D NMR experiments such as COSY and HSQC are used to confirm the proton-proton and proton-carbon correlations, respectively, solidifying the assignment of all signals.

Conclusion

The combination of HRMS, FT-IR, and comprehensive NMR spectroscopy provides a robust and unambiguous method for the structure elucidation of this compound. The presented data and protocols serve as a valuable reference for scientists engaged in the synthesis and characterization of chiral fluorinated building blocks for drug discovery and development.

References

The Impact of Fluorination on the Biological Activity of Piperidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the piperidine scaffold has become a cornerstone of modern medicinal chemistry. This simple yet powerful modification can profoundly influence a molecule's physicochemical properties, ultimately enhancing its biological activity, pharmacokinetic profile, and overall suitability as a drug candidate. This in-depth technical guide explores the multifaceted effects of fluorination on piperidine-containing compounds, providing a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Fluorine Advantage: Modulating Physicochemical Properties to Enhance Biological Function

The introduction of fluorine atoms into a piperidine ring can induce a cascade of changes in the molecule's fundamental properties. These alterations are often the key to unlocking improved biological performance.

One of the most significant effects of fluorination is the modulation of basicity (pKa). The high electronegativity of fluorine withdraws electron density from the piperidine nitrogen, thereby lowering its pKa. This reduction in basicity can be critical for mitigating off-target effects, such as binding to the hERG potassium channel, which is a common cause of cardiotoxicity. A lower pKa can also influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved oral bioavailability.[1][2]

Fluorination also impacts lipophilicity, a key parameter governing a molecule's ability to cross biological membranes. While fluorine is highly electronegating, the carbon-fluorine bond is poorly polarizable, which can lead to an increase in localized hydrophobicity. This "polar hydrophobicity" can either enhance or decrease the overall lipophilicity (logP/logD) of a molecule depending on the specific substitution pattern and the surrounding molecular environment.[3] This fine-tuning of lipophilicity is crucial for optimizing a drug's ability to reach its target, including penetration of the blood-brain barrier for central nervous system (CNS) therapies.[4]

Moreover, the C-F bond is exceptionally strong and resistant to metabolic degradation, particularly by cytochrome P450 enzymes. Replacing metabolically labile C-H bonds with C-F bonds can significantly enhance a compound's metabolic stability, leading to a longer half-life and improved pharmacokinetic profile.[5]

Quantitative Analysis of Biological Activity

The true measure of the impact of fluorination lies in the quantitative assessment of a compound's biological activity. The following tables summarize the inhibitory and binding affinities of various fluorinated piperidine derivatives against a range of biological targets.

Enzyme Inhibition

Fluorinated piperidines have demonstrated potent inhibitory activity against several key enzymes implicated in various diseases.

Table 1: α-Glucosidase and Cholinesterase Inhibition [6][7][8]

| Compound ID | Target Enzyme | IC50 (µM) |

| Compound 2 (fluorinated) | α-Glucosidase | - |

| Compound 4 (fluorinated) | α-Glucosidase | - |

| Compound 5 (fluorinated) | α-Glucosidase | - |

| Compound 6 (fluorinated) | α-Glucosidase | - |

| Acarbose (standard) | α-Glucosidase | Several-fold higher than test compounds |

| Compound 2 (fluorinated) | Acetylcholinesterase (AChE) | - |

| Compound 1d (non-fluorinated) | Acetylcholinesterase (AChE) | 12.55 |

| Compound 1f (fluorinated) | Butyrylcholinesterase (BuChE) | 18.78 |

| Compound 1g (non-fluorinated) | Butyrylcholinesterase (BuChE) | 17.28 |

Note: Specific IC50 values for all fluorinated piperidines against α-glucosidase and for compound 2 against AChE were described as significantly more potent ("extraordinary" or "several-fold") than the standard, but precise numerical values were not provided in the source material.

Table 2: Carbonic Anhydrase Inhibition [9][10]

| Compound | Target Isoform | Ki (nM) |

| Fluorinated Pyrrolidine/Piperidine Series | hCA I | Generally weak inhibition |

| Fluorinated Pyrrolidine/Piperidine Series | hCA II | Selective inhibition observed |

| Fluorinated Pyrrolidine/Piperidine Series | hCA IX | Generally weak inhibition |

| Fluorinated Pyrrolidine/Piperidine Series | hCA XII | Generally weak inhibition |

Table 3: CDC42 Inhibition [11]

| Compound | CDC42 IC50 (µM) |

| ARN25062 (non-piperidine) | - |

| 19 (4-piperidine) | 2-3 fold less potent than ARN25062 |

| 20 (trifluoromethyl-pyridine-piperidine) | Activity restored |

| 21 (difluoromethoxyl-pyridine-piperidine) | Activity restored |

| 22 (methoxyl-pyridine-piperidine) | Activity restored |

G-Protein Coupled Receptor (GPCR) and Transporter Binding

The introduction of fluorine can significantly alter the binding affinity and selectivity of piperidine-based ligands for GPCRs and neurotransmitter transporters.

Table 4: Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding [12][13]

| Compound | DAT Ki (nM) | SERT Ki (nM) | SERT/DAT Selectivity |

| GBR 12909 Analogs (Piperidines) | |||

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 0.7 | - | 323 |

| 15b (3α-analogue) | 5 | - | 48 |

| 12b (2-ene analogue) | 12 | - | - |

| 23b (3β-analogue) | 78 | - | - |

| Modafinil Analogs (Aminopiperidines) | |||

| JJC8–091 (1) | 230 | - | 180 |

| JJC8–088 (2) | 2.60 | - | 4885 |

| JJC8–089 (3a) | 37.8 | - | - |

| 7 | 50.6 | - | - |

| 21b | 77.2 | - | - |

| 33 | 30.0 | - | - |

| 23 (fluorinated) | 135 | - | - |

| 24 (fluorinated) | 1050 | - | - |

Table 5: Serotonin Receptor (5-HTR) Binding [14][15]

| Compound | Target Receptor | Ki (nM) | pKa |

| CHEMBL54707 (non-piperidine, fluorinated) | 5-HT2C | 0.5 | 1.91 |

| 5-HT2B | 10 | ||

| 5-HT2A | 316 | ||

| CHEMBL294030 (non-piperidine, fluorinated) | 5-HT2C | 1.26 | 1.21 |

| 5-HT2B | 50 | ||

| 5-HT2A | 100 | ||

| Non-basic ligands with fluorine substituents | 5-HT2A | pKi > 8 | 4-5 |

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments commonly used to assess the biological activity of fluorinated piperidines.

Cell-Based Assays for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells/well and incubate for 6 to 24 hours.

-

Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.

-

Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Materials:

-

Sulforhodamine B (SRB)

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

Acetic acid

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

-

Fix the cells by gently adding 50-100 µL of 10% TCA and incubating at 4°C for at least 1 hour.[12]

-

Wash the plates three to five times with 1% acetic acid to remove unbound dye.[12]

-

Stain the cells by adding 50-100 µL of 0.4% SRB solution to each well and incubating at room temperature for 30 minutes.[12]

-

Wash the plates again with 1% acetic acid to remove unbound SRB.

-

Solubilize the bound dye by adding 100-200 µL of 10 mM Tris base solution.[12]

-

Measure the absorbance at approximately 540 nm using a microplate reader.[12]

-

Enzyme Inhibition Assays

This assay measures the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Pre-mix the α-glucosidase enzyme with the test compound in a 96-well plate and incubate for 5 minutes at 37°C.[14]

-

Initiate the reaction by adding the pNPG substrate.[14]

-

Incubate the mixture at 37°C for 20 minutes.[14]

-

Stop the reaction by adding sodium carbonate.[14]

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm.[14]

-

This assay determines the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

-

Materials:

-

AChE or BuChE

-

Acetylthiocholine (ATC) or butyrylthiocholine (BTC) as substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

96-well plates

-

Microplate reader

-

-

Procedure:

This assay measures the inhibition of carbonic anhydrase activity.

-

Materials:

-

Human or bovine carbonic anhydrase

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Tris-HCl buffer (pH 7.5)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Add the assay buffer, inhibitor working solution (or DMSO for control), and the carbonic anhydrase working solution to the wells of a 96-well plate.[13]

-

Incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[13]

-

Initiate the reaction by adding the p-NPA substrate solution.[13]

-

Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals.[13]

-

Radioligand Binding Assay for GPCRs

This assay is used to determine the binding affinity of a ligand for a specific receptor.

-

Materials:

-

Cell membranes expressing the 5-HT1A receptor

-

Radioligand (e.g., [3H]8-OH-DPAT)

-

Non-radiolabeled ligand for non-specific binding determination (e.g., 10 µM 5-HT)

-

Assay buffer (50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

96-well plates, filtration apparatus, and scintillation counter

-

-

Procedure:

-

Membrane Preparation: Homogenize tissue or cell pellets expressing the 5-HT1A receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer.[1]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competitor binding (membranes + radioligand + test compound).[1]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.[1]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.[1]

-

Conclusion

The incorporation of fluorine into the piperidine scaffold is a versatile and powerful strategy in drug discovery. By judiciously manipulating the position and number of fluorine substituents, medicinal chemists can fine-tune the physicochemical properties of piperidine-containing molecules to optimize their biological activity, selectivity, and pharmacokinetic profiles. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in their efforts to design and develop the next generation of innovative therapeutics. as a valuable resource for researchers in their efforts to design and develop the next generation of innovative therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Low Basicity as a Characteristic for Atypical Ligands of Serotonin Receptor 5-HT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

The Strategic Imperative of Fluorine in Modern Drug Discovery

A Technical Guide to a Privileged Element in Medicinal Chemistry

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has evolved from a niche tactic to a cornerstone of rational drug design. This small, yet powerfully electronegative element, imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The deliberate substitution of hydrogen or hydroxyl groups with fluorine can dramatically enhance metabolic stability, modulate acidity (pKa), fine-tune lipophilicity, and improve binding affinity to biological targets.[1][2] Consequently, a significant and growing percentage of commercially successful drugs across a multitude of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders, are fluorinated.[3]

This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in drug design for researchers, scientists, and drug development professionals. It will detail the core physicochemical effects of fluorination, present quantitative data on its impact, outline key experimental protocols for its evaluation, and visualize the strategic workflows where its application is paramount.

Core Physicochemical Effects of Fluorination

The utility of fluorine in medicinal chemistry stems from its fundamental properties: high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine (C-F) bond.[2][4] These attributes allow for isosteric replacement of hydrogen without significant steric perturbation while inducing powerful electronic effects.

Enhancement of Metabolic Stability

One of the most valuable applications of fluorine is to block metabolic "soft spots" on a drug candidate.[5] Aromatic and aliphatic C-H bonds are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor bioavailability. Replacing a metabolically labile hydrogen with fluorine, leveraging the high bond energy of the C-F bond (~109 kcal/mol), effectively shields the molecule from oxidative metabolism at that position.[6] This strategy can significantly increase the drug's half-life and systemic exposure.[5][7]

For instance, fluorination at benzylic or other vulnerable positions can prevent hydroxylation, a common metabolic pathway.[5] This is a key consideration in the design of kinase inhibitors and other agents targeting intracellular proteins.[1]

Modulation of Lipophilicity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is highly context-dependent.[1]

-

Aromatic Systems : Replacing a hydrogen with a fluorine on an aromatic ring generally increases the logP, making the molecule more lipophilic.[5]

-

Aliphatic Systems : In contrast, adding fluorine to an aliphatic chain often decreases lipophilicity due to the strong inductive effect of fluorine, which can reduce the polarizability of the molecule.[4]

This ability to fine-tune logP allows medicinal chemists to optimize a compound's solubility and permeability, which is especially crucial for oral bioavailability and CNS penetration.[8]

Alteration of pKa

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[8][9] For basic amines, a common moiety in many drugs, the introduction of fluorine at the β or γ position can decrease basicity by 1 to 3 pKa units.[10] This modulation is critical for several reasons:

-

Bioavailability : Lowering the pKa of an amine can reduce its ionization state at physiological pH (around 7.4), leading to increased membrane permeability and better oral absorption.[9]

-

Target Binding : Altering the ionization state can influence the ability of a molecule to form key ionic interactions or hydrogen bonds within a protein's binding pocket.[8]

-

Off-Target Effects : Tuning basicity can help mitigate liabilities such as hERG channel inhibition, which is often associated with highly basic compounds.[10]

Impact on Binding Affinity and Conformation

Fluorine can enhance binding affinity through several mechanisms beyond simply modulating pKa and lipophilicity.

-

Direct Interactions : The polarized C-F bond can participate in favorable electrostatic interactions, including dipole-dipole and multipolar interactions with protein backbones (e.g., amide carbonyls).[2]

-

Conformational Control : The introduction of fluorine can induce specific conformational preferences in a molecule. This "conformational locking" can pre-organize the ligand into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.[1]

-

Water Displacement : A fluorinated surface can be more effective at displacing water molecules from a hydrophobic binding pocket, leading to a favorable entropic contribution to the binding energy.

Quantitative Impact of Fluorination on Drug Properties

The theoretical benefits of fluorination are borne out by empirical data. The following tables summarize the quantitative effects of fluorine substitution on key drug properties for several illustrative compound pairs.

Table 1: Effect of Fluorination on Biological Potency (IC50)

| Compound Pair | Target | Non-Fluorinated IC50 (nM) | Fluorinated IC50 (nM) | Fold Change | Reference(s) |

|---|---|---|---|---|---|

| Celecoxib vs. TFM-C | COX-2 | ~20-40 | 8200 | ~205x Decrease | [11] |

| PDE9 Inhibitor (9e) | PDE9 | 59 | 180 | 3.1x Decrease | [8] |

| PDE9 Inhibitor (9d) | PDE9 | 17 | 65 | 3.8x Decrease | [8] |

Note: TFM-C is a trifluoromethyl analogue of Celecoxib. In this specific case, the fluorination was designed to dramatically reduce COX-2 activity to study COX-2 independent effects.

Table 2: Effect of Fluorination on Metabolic Stability

| Compound Pair | System | Non-Fluorinated t1/2 (min) | Fluorinated t1/2 (min) | Non-Fluorinated CLint | Fluorinated CLint | Reference(s) |

|---|---|---|---|---|---|---|

| Indole (UT-155) vs. CF3-Indazole (32c) | Mouse Liver Microsomes | 12.35 | 53.71 | - | 1.29 (mL/min/mg) | [7][12] |

| CSNK2 Inhibitor (Cmpd 1 vs. 2) | Mouse PK (i.p.) | 1.2 h | 2.5 h | - | - | [13] |

CLint: Intrinsic Clearance. t1/2: Half-life.

Table 3: Effect of Fluorination on Acidity/Basicity (pKa)

| Compound Pair | Non-Fluorinated pKa | Fluorinated pKa | ΔpKa | Reference(s) |

|---|---|---|---|---|

| PDE9 Inhibitor Amine (9a) | 9.7 | 8.0 | -1.7 | [8] |

| PDE9 Inhibitor Amine (9e) | 8.8 | 5.5 | -3.3 | [8] |

| PDE9 Inhibitor Lactam (9a) | 9.8 | 8.6 | -1.2 | [8] |

| PDE9 Inhibitor Lactam (9e) | 9.7 | 8.4 | -1.3 |[8] |

Key Experimental Protocols

Evaluating the impact of fluorination requires a suite of robust in vitro assays. Below are detailed methodologies for three critical experiments.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint) and in vitro half-life (t½).

Methodology:

-

Preparation:

-

Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.

-

Prepare a NADPH regenerating system (NRS) solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).

-

Prepare stock solutions of the test compound and positive control (a compound with known metabolic instability) in a suitable organic solvent (e.g., DMSO).

-

-

Incubation:

-

In a 96-well plate, add the phosphate buffer, the microsomal suspension, and the test compound solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate.

-

Initiate the metabolic reaction by adding the pre-warmed NRS solution to all wells.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Quantify the concentration of the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Calculation:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate intrinsic clearance (CLint) using the formula: CLint = (V/P) * k , where V is the incubation volume and P is the amount of microsomal protein.

-

Lipophilicity Determination (Shake-Flask LogP Method)

Objective: To measure the partition coefficient (P) of a compound between two immiscible phases (n-octanol and water), which is a measure of its lipophilicity.

Methodology:

-

Phase Preparation:

-

Pre-saturate n-octanol with a phosphate buffer (pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate.[9]

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated buffer.

-

-

Partitioning:

-

Add a known volume of pre-saturated n-octanol to the vial.

-

Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at low speed to facilitate the complete separation of the n-octanol and aqueous phases.

-

-

Quantification:

-

Carefully take an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]aqueous .

-

The final value is expressed as its base-10 logarithm: LogP = log10(P) .[9]

-

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of a compound's ionizable groups.

Methodology:

-

Instrument Calibration:

-

Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[1]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a solution of known ionic strength (e.g., using 0.15 M KCl) to a final concentration of approximately 1 mM.[10]

-

For a basic compound, acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl). For an acidic compound, start at a high pH with a standardized strong base.

-

-

Titration:

-

Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25°C) with constant stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidified basic compound).[1]

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

-

For higher precision, calculate the first or second derivative of the curve to accurately identify the equivalence point(s). The pKa corresponds to the pH at 50% of the volume of the equivalence point.

-

Strategic Application in Drug Discovery

The decision to incorporate fluorine is a strategic one, often made during the lead optimization phase of a drug discovery project. The workflow involves a cyclical process of design, synthesis, and testing to achieve a desired target product profile.

Conclusion

Fluorine is far more than a simple hydrogen bioisostere; it is a powerful tool that offers medicinal chemists a unique and predictable way to address common challenges in drug development. By rationally incorporating fluorine, researchers can systematically improve a compound's metabolic stability, optimize its physicochemical properties for better absorption and distribution, and enhance its binding affinity for increased potency and selectivity. A thorough understanding of the principles outlined in this guide, combined with rigorous experimental validation, is essential for harnessing the full potential of this remarkable element to deliver safer and more effective medicines.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. SOP for Isothermal Titration Calorimetry (ITC) Studies – SOP Guide for Pharma [pharmasop.in]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 5. In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothermal titration calorimetry (ITC): a standard operating procedure (SOP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

Synthesis of Chiral Fluorinated Piperidine Building Blocks: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine scaffolds offers a powerful strategy in modern medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. Chiral fluorinated piperidines, in particular, are highly sought-after building blocks due to their ability to impart favorable characteristics such as enhanced metabolic stability, altered basicity (pKa), and improved binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of key synthetic methodologies for accessing these valuable chiral building blocks, complete with detailed experimental protocols and comparative quantitative data.

Enantioselective Allylic Alkylation of α-Fluoro-β-ketoesters

A notable advancement in the synthesis of chiral 3-fluoropiperidines involves the palladium-catalyzed asymmetric allylic alkylation (AAA) of acyclic α-fluoro-β-ketoesters.[3][4][5] This method, employing the Trost family of chiral ligands, has demonstrated the capability to generate 3-fluoropiperidine precursors with high enantioselectivity.[4][5] The reaction proceeds through the enantioselective allylation of an α-fluoro-β-ketoester, followed by a condensation sequence to yield the functionalized 3-fluoropiperidine.

Caption: Enantioselective allylic alkylation pathway to 3-fluoropiperidines.

Quantitative Data for Enantioselective Allylic Alkylation of α-Fluoro-β-ketoesters:

| Substrate (α-Fluoro-β-ketoester) | Allyl Source | Ligand | Solvent | Yield (%) | ee (%) | Reference |

| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | Allyl acetate | (R,R)-Trost Ligand | Toluene | 85 | 92 | [3] |

| Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoate | Allyl acetate | (R,R)-Trost Ligand | Toluene | 82 | 90 | [3] |

| Ethyl 2-fluoro-3-(naphthalen-2-yl)-3-oxopropanoate | Allyl acetate | (R,R)-Trost Ligand | Toluene | 88 | 91 | [3] |

| Ethyl 2-fluoro-3-oxobutanoate | Allyl acetate | (R,R)-Trost Ligand | Toluene | 75 | 85 | [3] |

Experimental Protocol: General Procedure for Enantioselective Allylic Alkylation

To a solution of the α-fluoro-β-ketoester (1.0 equiv) in toluene (0.1 M) is added the Trost ligand (0.025 equiv) and Pd₂(dba)₃ (0.01 equiv). The mixture is stirred at room temperature for 15 minutes. Allyl acetate (1.2 equiv) is then added, and the reaction is stirred at 40 °C for 24 hours. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the allylated product. This intermediate is then subjected to standard reductive amination conditions (e.g., NaBH(OAc)₃, amine source) to yield the corresponding chiral 3-fluoropiperidine. The enantiomeric excess is determined by chiral HPLC analysis.[3]

Organocatalytic Asymmetric Aza-Michael Addition

For the synthesis of more complex fluorinated piperidines, such as the 3,3-difluoro-4-pyrazolo-piperidine GSK3901383A, an organocatalytic asymmetric aza-Michael addition has been developed.[6][7] This method utilizes a chiral diarylprolinol silyl ether catalyst to facilitate the conjugate addition of a pyrazole to a difluorinated Michael acceptor, leading to the desired product in high enantiomeric excess.[6]

Caption: Organocatalytic aza-Michael addition for GSK3901383A synthesis.

Quantitative Data for Organocatalytic Aza-Michael Addition:

| Michael Acceptor | Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

| Ethyl (E)-2,2-difluoro-5-oxopent-3-enoate | 4-Nitro-pyrazole | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | THF | 95 | 98 | [6] |

Experimental Protocol: General Procedure for Organocatalytic Aza-Michael Addition

To a solution of ethyl (E)-2,2-difluoro-5-oxopent-3-enoate (1.0 equiv) and 4-nitro-pyrazole (1.1 equiv) in THF (0.2 M) at 0 °C is added the chiral diarylprolinol silyl ether catalyst (0.1 equiv). The reaction mixture is stirred at 0 °C for 48 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel. The resulting aza-Michael adduct is then carried forward through a series of transformations, including reductive amination and cyclization, to afford the final 3,3-difluoro-4-pyrazolo-piperidine product. The enantiomeric excess is determined by chiral HPLC analysis.[6]

Heterogeneous Hydrogenation of Fluoropyridines

A robust and scalable method for accessing a variety of (multi)fluorinated piperidines is the heterogeneous hydrogenation of readily available fluoropyridines.[4][8][9] This approach often utilizes a palladium catalyst and allows for the cis-selective reduction of the pyridine ring.[4][8] An enantioselective variant can be achieved by employing a chiral auxiliary.[9]

Caption: Heterogeneous hydrogenation of fluoropyridines.

Quantitative Data for Heterogeneous Hydrogenation of Fluoropyridines:

| Substrate | Catalyst | Conditions | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Ratio (er) | Reference |

| 3-Fluoropyridine | 10% Pd/C, H₂ (50 bar), HCl | MeOH, 60 °C, 24 h | 85 | N/A | [9] |

| 2-Chloro-5-fluoropyridine | 10% Pd/C, H₂ (50 bar), HCl | MeOH, 60 °C, 24 h | 78 | >95:5 (cis:trans) | [9] |

| 2,3-Difluoropyridine | 10% Pd/C, H₂ (50 bar), HCl | MeOH, 60 °C, 24 h | 72 | >95:5 (cis:trans) | [9] |

| Oxazolidine-substituted pyridine | Pd(OH)₂/C, H₂ (50 bar), HCl | MeOH, 60 °C, 24 h | 55 (after deprotection and reduction) | 95:5 er | [9] |

Experimental Protocol: General Procedure for Heterogeneous Hydrogenation

A solution of the fluoropyridine (1.0 equiv) in methanol (0.1 M) containing concentrated HCl (1.2 equiv) is charged into a high-pressure autoclave. The catalyst (10 mol% Pd/C) is added, and the autoclave is purged with hydrogen gas. The reaction is then pressurized with hydrogen (50 bar) and heated to 60 °C for 24 hours with vigorous stirring. After cooling to room temperature and releasing the pressure, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is then purified by distillation or crystallization to afford the fluorinated piperidine hydrochloride salt.[9]

Rhodium-Catalyzed Asymmetric Reductive Transamination

A novel strategy for the synthesis of chiral fluoropiperidines involves a rhodium-catalyzed reductive transamination of pyridinium salts.[5] This method introduces a chiral primary amine that, in the presence of a rhodium catalyst and a hydrogen source (formic acid), replaces the nitrogen atom of the pyridinium ring, thereby inducing chirality in the resulting piperidine product.[5]

Caption: Rh-catalyzed asymmetric reductive transamination.

Quantitative Data for Rhodium-Catalyzed Asymmetric Reductive Transamination:

| Substrate (Pyridinium Salt) | Chiral Amine | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| N-Benzyl-3-fluoropyridinium bromide | (R)-1-Phenylethylamine | 75 | >20:1 | 98% | |

| N-Benzyl-2-fluoro-5-methylpyridinium bromide | (R)-1-Phenylethylamine | 68 | >20:1 | 97% | |

| N-Benzyl-3,5-difluoropyridinium bromide | (S)-1-Phenylethylamine | 71 | >20:1 | 98% |

Experimental Protocol: General Procedure for Asymmetric Reductive Transamination

In a reaction vial, the pyridinium salt (0.5 mmol, 1.0 equiv), the chiral primary amine (5.0 mmol, 10 equiv), and [Cp*RhCl₂]₂ (0.005 mmol, 1 mol%) are dissolved in a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL). Formic acid (12.0 mmol, 24 equiv) is added, and the vial is sealed and heated at 40 °C for 22 hours. After cooling, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to afford the chiral fluoropiperidine product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[6]

This guide highlights some of the leading-edge methodologies for the synthesis of chiral fluorinated piperidine building blocks. The choice of a particular synthetic route will depend on the desired substitution pattern, the required stereochemistry, and the scalability of the process. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for the Asymmetric Synthesis of 3‐Fluoropiperidines: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters for Asymmetric Synthesis of 3-Fluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scientificupdate.com [scientificupdate.com]

- 8. cris.technion.ac.il [cris.technion.ac.il]

- 9. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate: A Key Fragment for Advancing Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate has emerged as a valuable building block in fragment-based drug discovery (FBDD), a powerful strategy for identifying novel lead compounds. This fluorinated piperidine derivative offers a unique combination of three-dimensional structure and advantageous physicochemical properties, making it an attractive starting point for the development of potent and selective inhibitors for a range of therapeutic targets. This technical guide provides a comprehensive overview of its application in FBDD, focusing on its role in the development of Janus kinase (JAK) inhibitors, and details the experimental protocols relevant to its synthesis and screening.

Physicochemical Properties

The incorporation of a fluorine atom significantly influences the properties of the piperidine scaffold. In the (3R,4R) configuration, the fluorine and amino groups are in a cis relationship. This stereochemistry, coupled with the electron-withdrawing nature of fluorine, modulates the basicity (pKa) of the neighboring amino group. This modulation can be critical in drug design to fine-tune interactions with the target protein and to mitigate off-target effects, such as binding to the hERG channel, which is associated with cardiac toxicity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 218.27 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 58.9 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

Application in Fragment-Based Drug Discovery: Targeting the JAK-STAT Pathway

The (3R,4R)-disubstituted piperidine core is a key structural motif found in several approved Janus kinase (JAK) inhibitors, such as Tofacitinib. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[1][2][3][4] JAK inhibitors modulate the immune system by interfering with this pathway.[1]

Fragment-based screening campaigns have been successfully employed to identify novel JAK inhibitors.[5][6] Fluorinated fragments, like this compound, are particularly valuable in these screens due to the unique properties conferred by the fluorine atom. The ¹⁹F nucleus provides a sensitive handle for NMR-based screening methods, allowing for the rapid identification of binding fragments with high signal-to-noise ratios.

Figure 1. A generalized workflow for fragment-based drug discovery (FBDD).

The JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression.[3][4] this compound can serve as a starting point to develop inhibitors that target the ATP-binding site of JAKs, thereby preventing the phosphorylation of STATs and downstream signaling.

Figure 2. The JAK-STAT signaling pathway and the inhibitory action of a derivative.

Experimental Protocols

Stereoselective Synthesis of a (3R,4R)-4-Amino-3-hydroxypiperidine Derivative (A Precursor)

While a detailed, publicly available protocol for the direct synthesis of this compound is not readily found, the synthesis of chiral 4-amino-3-hydroxy piperidines, which are key precursors, has been described.[7] One such strategy employs an asymmetric hydrogenation approach.

Materials:

-

Appropriately substituted pyridine precursor

-

Rh(I) catalyst with a chiral ligand (e.g., a chiral phosphine)

-

Hydrogen gas

-

Solvent (e.g., methanol, ethanol)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

The substituted pyridine precursor is dissolved in a suitable solvent in a high-pressure hydrogenation vessel.

-

The Rh(I) catalyst with the chosen chiral ligand is added to the solution.

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure.

-

The reaction mixture is stirred at a specific temperature for the required duration to ensure complete conversion.

-

After the reaction is complete, the vessel is carefully depressurized, and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by chromatography to yield the enantiomerically enriched piperidine derivative.

Note: The specific reaction conditions (catalyst, ligand, solvent, pressure, temperature, and time) need to be optimized for each specific substrate to achieve high yield and enantioselectivity.

Fragment Screening using Biophysical Methods

Once synthesized, the fragment can be screened against the target of interest (e.g., a JAK kinase) using various biophysical techniques.

1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the fragment) to a ligand (the target protein) immobilized on a sensor surface in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Target protein (e.g., JAK1 kinase domain)

-

This compound

-

Running buffer

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

The target protein is immobilized on the sensor chip surface using standard amine coupling chemistry.

-

A solution of the fragment at various concentrations is flowed over the sensor surface.

-

The change in the refractive index at the surface, which is proportional to the amount of bound fragment, is monitored over time.

-

The resulting sensorgrams are analyzed to determine the binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants.

2. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for screening fluorinated fragments due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological samples.

Materials:

-

High-field NMR spectrometer with a fluorine probe

-

Target protein

-

This compound

-

NMR buffer (deuterated)

Procedure:

-

A ¹⁹F NMR spectrum of the fragment alone in the NMR buffer is acquired as a reference.

-

The target protein is added to the NMR tube containing the fragment.

-

A second ¹⁹F NMR spectrum is acquired.

-

Binding of the fragment to the protein is detected by changes in the ¹⁹F chemical shift, line broadening, or changes in the relaxation properties of the fluorine signal.

-

Competition experiments with a known binder can be performed to confirm binding to the desired site.

Figure 3. A simplified workflow for the synthesis and screening of the fragment.

Conclusion

This compound represents a highly valuable fragment for FBDD campaigns. Its inherent three-dimensionality, coupled with the advantageous properties imparted by the fluorine atom, makes it an excellent starting point for the design of potent and selective inhibitors, particularly for challenging targets like the Janus kinases. The application of advanced biophysical screening techniques allows for the efficient identification and characterization of its interactions with target proteins, paving the way for rapid lead optimization and the development of novel therapeutics. As the field of FBDD continues to evolve, the strategic use of such well-designed, fluorinated fragments will undoubtedly play an increasingly important role in the discovery of the next generation of medicines.

References

- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. Fragment-based discovery of JAK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Conformational Analysis of 3-Fluoropiperidine Derivatives

The introduction of fluorine into piperidine scaffolds is a pivotal strategy in modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties such as metabolic stability, pKa, and membrane permeability.[1][2] A key consequence of fluorine substitution, particularly at the 3-position, is its profound influence on the conformational equilibrium of the piperidine ring. Understanding and controlling this equilibrium is critical for designing conformationally rigid molecules that can achieve optimal interactions with biological targets.[2][3] This guide provides a comprehensive overview of the conformational analysis of 3-fluoropiperidine derivatives, detailing the governing principles, quantitative data, and key experimental and computational methodologies.

Core Principles: The Axial Fluorine Preference

Contrary to what steric hindrance alone would suggest, 3-fluoropiperidine derivatives often exhibit a strong preference for a conformation where the fluorine atom occupies an axial position. This preference is primarily driven by a combination of stabilizing stereoelectronic and electrostatic effects.

Key Stabilizing Interactions for the Axial Conformer:

-

Charge-Dipole Interactions: In protonated 3-fluoropiperidinium cations, a significant stabilizing interaction occurs between the positive charge on the nitrogen's hydrogen (H-N⁺) and the partial negative charge of the axial fluorine atom (C-F). This favorable electrostatic attraction is a major driving force for the axial preference.[1][2][4]

-

Hyperconjugation (n→σ* Interaction): Electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbital of the C-F bond (σ*C-F) contributes to the stability of the axial conformer.[1][2] This interaction, often referred to as the fluorine gauche effect, is a crucial delocalization force.

-

Solvation Effects: The polarity of the solvent plays a critical role. More polar solvents can further stabilize the axial conformer, which often possesses a larger dipole moment, thereby increasing the population of this state in solution.[1][2][5]

These factors collectively overcome traditional steric considerations, leading to the often counter-intuitive axial preference.

Quantitative Conformational Analysis

The conformational preference can be quantified by measuring the free energy difference (ΔG) between the equatorial and axial conformers. A negative ΔG value indicates a preference for the axial conformer. This data is typically derived from both experimental NMR studies and computational calculations.

Table 1: Conformational Preferences (ΔG, kcal·mol⁻¹) of 3-Fluoro- and 3,5-Difluoropiperidine Derivatives [1][2][6][7][8]

| Compound | N-substituent | Conformer | ΔG (Solvent) | ΔG (Gas Phase) | Experimental Observation |

| 3-Fluoropiperidine (1) | TFA (A) | Axial | -1.1 (in CHCl₃) | +0.3 | High Axial Preference |

| HCl (B) | Axial | -2.6 (in H₂O) | -4.8 | High Axial Preference | |

| NH (C) | Axial | -1.2 (in H₂O) | -0.1 | High Axial Preference | |

| 3,5-Difluoropiperidine (2) | TFA (A) | Axial | -1.9 (in CHCl₃) | -0.3 | High Axial Preference |

| HCl (B) | Axial | -4.1 (in H₂O) | -8.6 | High Axial Preference | |

| NH (C) | Axial | -2.4 (in H₂O) | -1.2 | High Axial Preference |

Data sourced from computational analysis (M06-2X/def2-QZVPP) and NMR experiments. Negative ΔG values favor the axial conformer.

The data clearly shows a strong preference for the axial conformer, particularly for the protonated HCl salts where the charge-dipole interaction is maximized.[1][2]

Table 2: Influence of N-Protecting Groups and Solvent Polarity on 3,5-Difluoropiperidine Conformation [2]

| N-Protecting Group | Solvent | ³J(³-Fₐ,⁴-Hₐ) (Hz) | Observed Conformation |

| Acetyl (Ac) | Chloroform | - | Axial Preference |

| DMSO | - | Higher Axial Preference | |

| Pivaloyl (Piv) | Chloroform | 7.3 | Equatorial |

| DMSO | 38.5 | Axial | |

| Boc | Chloroform | 12.5 | Equatorial |

| DMSO | 40.4 | Axial |

Note: Large ³J(F,H) coupling constants (~40 Hz) are indicative of an axial fluorine orientation, while smaller values (~10 Hz) suggest an equatorial position.

As shown in Table 2, the choice of a bulky N-protecting group (Piv, Boc) can favor the equatorial conformer in less polar solvents. However, increasing the solvent polarity from chloroform (ε=4.81) to DMSO (ε=46.7) can completely invert the conformational preference to favor the axial fluorine.[2]

Experimental and Computational Protocols

A combined approach of NMR spectroscopy and computational modeling is essential for a thorough conformational analysis.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique used to determine the preferred conformation in solution. The key parameter is the vicinal fluorine-proton coupling constant (³J(F,H)).

Detailed Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample (typically 1-10 mg) of the 3-fluoropiperidine derivative in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

-

Data Acquisition:

-

Acquire standard ¹H and ¹⁹F NMR spectra to identify the relevant proton and fluorine signals.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to confirm proton-proton connectivities and assign the protons adjacent to the fluorine-bearing carbon.

-

The crucial measurement is the ³J(¹⁹F,¹H) coupling, which can be determined directly from the multiplicity of the coupled proton or fluorine signals in the 1D spectra. The value is highly dependent on the dihedral angle between the F and H atoms.

-

-

Data Analysis:

-

Axial Fluorine: An anti-periplanar relationship (dihedral angle ≈ 180°) between an axial fluorine and an axial proton results in a large coupling constant, typically in the range of 35-45 Hz.

-

Equatorial Fluorine: A gauche relationship (dihedral angle ≈ 60°) between an equatorial fluorine and adjacent axial or equatorial protons results in a much smaller coupling constant, typically between 0-15 Hz.[2]

-

By analyzing the magnitude of the observed ³J(¹⁹F,¹H) couplings, the dominant chair conformation and the axial/equatorial orientation of the fluorine atom can be determined.

-

Computational Protocol: Density Functional Theory (DFT)

Computational modeling provides quantitative energy differences between conformers and helps rationalize the experimental findings.

Detailed Methodology:

-

Structure Generation: Build the initial 3D structures for both the axial-fluoro and equatorial-fluoro chair conformers of the piperidine derivative using molecular modeling software.

-

Conformational Search & Optimization:

-

Perform an initial conformational search using a lower-level theory (e.g., molecular mechanics) to ensure the lowest energy chair forms are identified.

-

Conduct geometry optimization for both axial and equatorial conformers using a reliable DFT method. A common and effective functional is M06-2X, which is well-suited for non-covalent interactions. A high-level basis set, such as def2-QZVPP, should be employed for accuracy.[1][2]

-

-

Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

-